
Methyl 8-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of “Methyl 8-methylquinoline-4-carboxylate” is 201.22 . The InChI key is OQSSKGSCBLWROY-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline . The synthesis of quinoline-2-carboxylate derivative has been described by Huang .Physical And Chemical Properties Analysis
The physical form of “this compound” can be either liquid or solid . It should be stored sealed in dry conditions at room temperature .Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Derivatives : Derivatives of 8-methylquinoline-5-carboxylic acid, closely related to Methyl 8-methylquinoline-4-carboxylate, have been synthesized for various chemical studies. These derivatives, including alcoholysis products and bromomethyl derivatives, have been used for further chemical transformations, such as introducing a methylamino group and synthesizing N-acyl derivatives (Gracheva, Kovel'man, & Tochilkin, 1982).
Bromination Studies : The study of bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile provides insights into the chemical behavior of such compounds, which is relevant for understanding the properties and potential applications of this compound (Gracheva & Tochilkin, 1980).
Biological Activities
- Antibacterial Activities : Certain derivatives of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, similar in structure to this compound, have shown potent antibacterial activity against a range of bacteria, including gram-positive and gram-negative strains. This suggests potential applications in the development of new antibacterial agents (Miyamoto et al., 1990).
Chemical Reagent Applications
- Colorimetric Reagent for Ruthenium : 5-Hydroxyquinoline-8-carboxylic acid, a derivative of 8-methylquinoline, has been used as a colorimetric reagent for the detection of ruthenium, demonstrating the potential of related compounds in analytical chemistry (Breckenridge & Singer, 1947).
Methodological Studies
- Synthesis Optimization : Research has focused on optimizing the synthesis of related compounds, like 8-nitroquinoline-2-carboxylic acid, which is structurally similar to this compound. These studies are essential for improving the efficiency and yield of synthesis processes for such compounds (Gadomsky & Yakuschenko, 2016).
Pharmaceutical Applications
- Potential Inhibitors of Viral Replication : Some derivatives of quinoline carboxylates have been identified as potential inhibitors of Hepatitis B Virus replication. This suggests that similar compounds like this compound may have pharmaceutical applications in antiviral drug development (Kovalenko et al., 2020).
Crystallographic Studies
- Molecular and Crystal Structures : Understanding the molecular and crystal structures of quinoline carboxylates can guide the synthesis of structurally similar compounds like this compound. Such studies contribute to the design of new chemical entities with desired properties (Boteva et al., 2014).
Safety and Hazards
“Methyl 8-methylquinoline-4-carboxylate” has a GHS07 signal word “Warning” with hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers Several papers have been published on the synthesis of quinoline and its derivatives . These papers discuss various synthesis protocols and the biological and pharmaceutical applications of quinoline and its derivatives .
Propriétés
IUPAC Name |
methyl 8-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSSKGSCBLWROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)
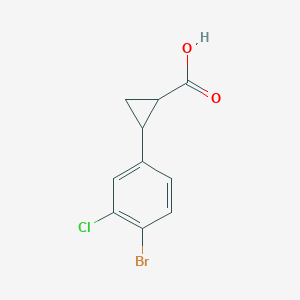
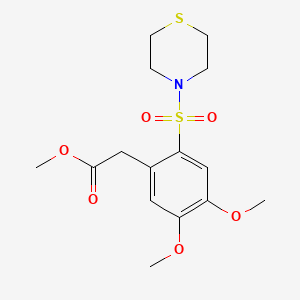
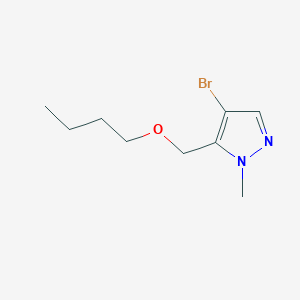


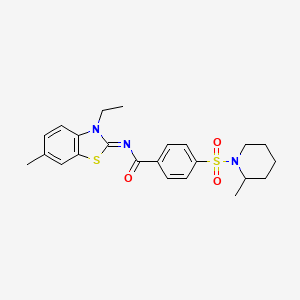
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)


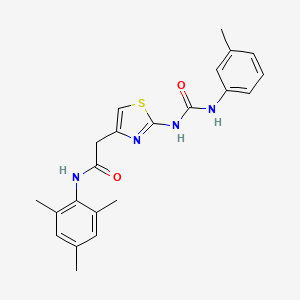
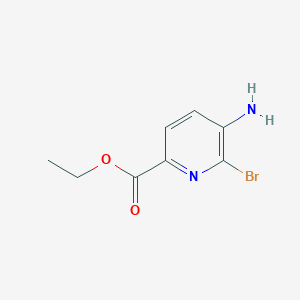
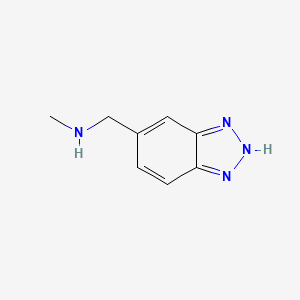
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)